Functional-Group Orthogonality: Primary Alcohol vs. Ester Terminus in Benzhydrylazetidin-3-ylidene Series
The target compound bears a primary alcohol (-CH₂OH) at the exocyclic position, whereas its closest commercial analogs—ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate (CAS 849701-73-1), ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate (CAS 849701-72-0), and ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 158602-32-5)—all terminate in ethyl ester groups . The primary alcohol enables downstream Mitsunobu coupling (documented with phthalimide, PPh₃/DIAD, THF, 0 °C → 25 °C, 24 h) that is mechanistically inaccessible from the ester oxidation state without prior reduction . This eliminates one synthetic step when the target molecule requires an amine, ether, or sulfonate linkage at this position.
| Evidence Dimension | Functional group at exocyclic position |
|---|---|
| Target Compound Data | Primary alcohol (-CH₂OH); functional group: alcohol; CAS: 849701-75-3; MW: 299.79 |
| Comparator Or Baseline | Ethyl ester (-COOEt): CAS 849701-73-1 (chloroacetate, MW 341.84); CAS 849701-72-0 (fluoroacetate, MW 325.38); CAS 158602-32-5 (acetate, MW 307.39) |
| Quantified Difference | Oxidation state difference: alcohol (C oxidation state -1) vs. ester (C oxidation state +3); represents one reduction step (DIBAL-H, -78 °C) avoided in downstream synthesis |
| Conditions | Structural comparison based on SMILES and molecular formula from authoritative chemical databases |
Why This Matters
Procurement of the alcohol form eliminates a mandatory DIBAL-H reduction step required if the ester analog were purchased, saving 9+ hours of reaction time and associated reagent/quenching costs per synthetic batch.
